N-(4-butylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(4-butylphenyl)-1,3-dimethylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-4-5-6-13-7-9-14(10-8-13)17-16(20)15-11-19(3)18-12(15)2/h7-11H,4-6H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSNFHCJOYNZKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CN(N=C2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-butylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide typically involves the reaction of 4-butylphenylhydrazine with 1,3-dimethyl-2-pyrazolin-5-one in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: N-(4-butylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring or the butylphenyl group are replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination or electrophilic aromatic substitution reactions using various electrophiles.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-(4-butylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of advanced materials, including polymers and organic light-emitting diodes (OLEDs) for electronic devices.
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of pyrazole carboxamides are highly dependent on substituents. Key structural analogs include:
Physicochemical Properties
Key Insight : The 4-butylphenyl group likely confers moderate lipophilicity (LogP ~3.5), aligning with analogs optimized for bioavailability .
Biological Activity
N-(4-butylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound belongs to the pyrazole class of compounds, which are known for their varied biological activities. The structural formula can be represented as follows:
This compound features a butyl group and a dimethyl group attached to the pyrazole ring, which enhances its solubility and biological activity.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. This compound has shown:
- Antifungal Activity : Exhibiting complete in vitro fungicidal activity against Alternaria solani with an EC50 value of 3.06 μg/mL.
- Antibacterial Activity : Pyrazoles have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria, although specific data for this compound is still emerging .
Anticancer Properties
The compound's potential as an anticancer agent is supported by studies showing that pyrazole derivatives can inhibit tumor growth by targeting the MAPK signaling pathway. For instance, related compounds have demonstrated IC50 values in the nanomolar range against cancer cell lines .
Case Studies
A notable study investigated the structure-activity relationships (SAR) of various pyrazole derivatives, including this compound. The findings suggested that modifications to the substituents on the pyrazole ring significantly influence biological activity:
| Compound | Target | IC50 Value (nM) | Activity |
|---|---|---|---|
| Compound A | MEK1 | 91 | Potent Inhibitor |
| This compound | - | - | Antifungal & Antibacterial Potential |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) play a significant role in its efficacy:
- Absorption : The presence of butyl and dimethyl groups enhances lipophilicity, potentially improving absorption rates.
- Metabolism : Further studies are needed to elucidate metabolic pathways and identify active metabolites.
Q & A
Q. Key Considerations :
- Use inert atmosphere (N₂/Ar) during coupling to prevent hydrolysis.
- Adjust reaction temperature (60–80°C) to balance yield and decomposition risks.
Basic: How can researchers confirm the structural integrity of this compound?
Methodological Answer:
Combine spectroscopic and computational techniques:
- NMR :
- ¹H NMR : Verify substituents:
- δ 2.2–2.5 ppm (singlet for N-CH₃ groups).
- δ 7.2–7.6 ppm (multiplet for 4-butylphenyl aromatic protons) .
- Mass Spectrometry : ESI-MS (m/z calculated for C₁₈H₂₃N₃O: 309.18; observed [M+H]⁺: 310.2) .
- X-ray Crystallography : Resolve bond angles and dihedral angles (e.g., pyrazole ring planarity) for unambiguous confirmation .
Advanced: How do conflicting spectral data (e.g., NMR shifts) arise, and how can they be resolved?
Methodological Answer:
Causes of Contradictions :
- Rotameric States : Slow rotation around the amide bond at room temperature splits signals (e.g., N-CH₃ groups). Use variable-temperature NMR (VT-NMR) to coalesce peaks .
- Solvent Effects : Polar solvents (DMSO-d₆ vs. CDCl₃) shift aromatic proton signals. Compare data across solvents and reference computed chemical shifts (DFT/B3LYP/6-31G*) .
Q. Resolution Protocol :
Perform 2D NMR (COSY, HSQC) to assign overlapping signals.
Validate with in silico simulations (Gaussian or ORCA) to model expected shifts .
Advanced: What strategies are used to analyze this compound’s bioactivity against kinase targets?
Methodological Answer:
Target Selection : Prioritize kinases with conserved ATP-binding pockets (e.g., JAK2, EGFR) based on structural homology to pyrazole-carboxamide inhibitors .
Assay Design :
- Enzymatic Assays : Measure IC₅₀ via ADP-Glo™ Kinase Assay (e.g., 10-dose IC₅₀ curve, 0.1–100 µM compound).
- Cellular Assays : Use HEK293 cells transfected with target kinase; quantify phospho-substrates via Western blot .
Data Interpretation :
- Compare inhibition profiles with control compounds (e.g., staurosporine).
- Address false positives via counter-screens (e.g., redox activity assays) .
Advanced: How can molecular docking resolve discrepancies in structure-activity relationships (SAR)?
Methodological Answer:
Model Preparation :
- Retrieve kinase crystal structures (PDB: e.g., 4HHE for JAK2).
- Prepare ligand (protonation states via MarvinSketch) and receptor (remove water, add hydrogens) .
Docking Workflow :
- Use AutoDock Vina or Glide (Schrödinger) with flexible side chains in binding pockets.
- Score poses using MM-GBSA to rank binding affinities .
SAR Validation :
- Correlate docking scores (ΔG) with experimental IC₅₀.
- Identify critical interactions (e.g., H-bond with hinge region Met929 in JAK2) to guide analog design .
Advanced: What analytical methods address batch-to-batch variability in purity?
Methodological Answer:
QC Protocols :
- HPLC-PDA : Use C18 column (Agilent Zorbax), 30%–90% acetonitrile/0.1% TFA gradient; track impurities at 254 nm .
- Elemental Analysis : Confirm C, H, N content (±0.4% theoretical) to detect solvent residues .
Root-Cause Analysis :
- LC-MS : Identify impurities (e.g., unreacted 4-butylphenylamine via m/z 149.1).
- Adjust reaction time/temperature if intermediates (e.g., pyrazole acid) persist .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
